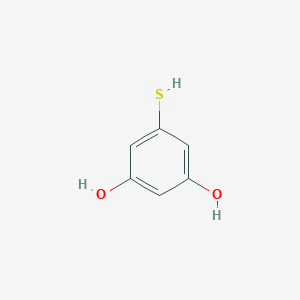
5-Sulfanylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Sulfanylbenzene-1,3-diol, also known as 5-mercapto-resorcinol, is an organic compound with the molecular formula C₆H₆O₂S. It is characterized by the presence of two hydroxyl groups and a thiol group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-sulfanylbenzene-1,3-diol typically involves the introduction of thiol and hydroxyl groups onto a benzene ring. One common method is the reduction of 5-nitrobenzene-1,3-diol followed by thiolation. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH₄) and thiolating agents like thiourea .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize catalytic hydrogenation and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 5-Sulfanylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
5-Sulfanylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-sulfanylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparación Con Compuestos Similares
- 5-Mercapto-resorcinol
- 3,5-Dihydroxythiophenol
- 3,5-Dihydroxy-1-mercapto-benzol
Comparison: 5-Sulfanylbenzene-1,3-diol is unique due to its specific arrangement of hydroxyl and thiol groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antioxidant properties and greater versatility in synthetic applications .
Propiedades
Fórmula molecular |
C6H6O2S |
|---|---|
Peso molecular |
142.18 g/mol |
Nombre IUPAC |
5-sulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C6H6O2S/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H |
Clave InChI |
OWGYJLPOGIKBHP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















